molecular formula C12H20N2 B12436385 (3-Methyl-2-phenylpentyl)hydrazine CAS No. 1016516-50-9

(3-Methyl-2-phenylpentyl)hydrazine

Cat. No.: B12436385
CAS No.: 1016516-50-9
M. Wt: 192.30 g/mol
InChI Key: HGXBOHRKCFEWCV-UHFFFAOYSA-N
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Description

(3-Methyl-2-phenylpentyl)hydrazine is an organic compound with the molecular formula C12H20N2. It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3-methyl-2-phenylpentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-phenylpentyl)hydrazine typically involves the reaction of appropriate aldehydes or ketones with hydrazine. One common method is the reaction of 3-methyl-2-phenylpentanone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic and reactive nature of hydrazine .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2-phenylpentyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methyl-2-phenylpentyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Methyl-2-phenylpentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) that induce oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: (3-Methyl-2-phenylpentyl)hydrazine is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

CAS No.

1016516-50-9

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(3-methyl-2-phenylpentyl)hydrazine

InChI

InChI=1S/C12H20N2/c1-3-10(2)12(9-14-13)11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3

InChI Key

HGXBOHRKCFEWCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CNN)C1=CC=CC=C1

Origin of Product

United States

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